molecular formula C24H22N4O4S B2871866 N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide CAS No. 1206986-04-0

N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide

Cat. No.: B2871866
CAS No.: 1206986-04-0
M. Wt: 462.52
InChI Key: WADGUAFQYKKIEW-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic benzamide derivative designed for advanced pharmacological and biochemical research. This complex small molecule features a fused architecture combining furan, imidazole, and benzamide pharmacophores, which are commonly associated with diverse biological activities. Its molecular structure suggests potential as a key intermediate or candidate for investigating protein-protein interactions, enzyme inhibition, and cellular signaling pathways. Researchers can leverage this compound in high-throughput screening campaigns, target identification studies, and as a starting point for the development of novel therapeutic agents. The presence of a sulfanyl-imidazole linkage and a carbamoylmethyl group offers a potential site for covalent binding or further synthetic modification, expanding its utility in chemical biology and probe development. This product is provided as-is for research purposes. Sigma-Aldrich, a leading supplier to the scientific community, offers this compound as part of its collection of rare and unique chemicals to support early-stage discovery research. As an AldrichCPR product, it is intended for use in laboratory research only. It is not intended for diagnostic or therapeutic uses in humans or animals. The buyer assumes responsibility for confirming the product's identity and/or purity. No warranty of merchantability or fitness for a particular purpose is expressed or implied. For research use only.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-[2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S/c1-31-20-5-2-4-18(14-20)27-22(29)16-33-24-25-11-12-28(24)19-9-7-17(8-10-19)23(30)26-15-21-6-3-13-32-21/h2-14H,15-16H2,1H3,(H,26,30)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADGUAFQYKKIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps. One common approach is to start with the preparation of the furan ring, followed by the introduction of the imidazole ring and the benzamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to minimize waste and maximize efficiency, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation, but they often involve controlled temperatures, specific solvents, and catalysts to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound’s structure is compared to related molecules in Table 1.

Compound Core Structure Key Substituents Functional Group Features
Target Compound Benzamide-Imidazole Furan-2-ylmethyl, 3-methoxyphenyl-sulfanylcarbamoyl Imidazole-S-CH2-C(=O)-NH-Ar, methoxy, furan
9c () Benzimidazole-Triazole-Thiazole 4-Bromophenyl-thiazole, triazole-acetamide Thiazole, bromophenyl, triazole-acetamide
6a () Benzamide-Imidazole Diethylaminoethyl Imidazole, tertiary amine
7–9 () 1,2,4-Triazole-Thione 4-X-phenylsulfonyl, 2,4-difluorophenyl Triazole-thione, sulfonyl, difluorophenyl
11 () Benzimidazole-Thiazolidinone 4-Chlorophenyl-thiazolidinone Chlorophenyl, thiazolidinone, benzimidazole

Key Observations :

  • Heterocyclic Diversity: The target compound’s imidazole-sulfanyl-carbamoyl linkage is distinct from triazole-thiazole () or thiazolidinone () systems. The sulfanyl group may enhance metabolic stability compared to ether or amine linkages .
  • Substituent Effects : The 3-methoxyphenyl group introduces electron-donating effects, contrasting with electron-withdrawing substituents (e.g., bromo in 9c , fluoro in ). This could influence binding affinity or solubility.
  • Furan vs. Aromatic Substitutions: The furan-2-ylmethyl group provides a heteroaromatic substituent, differing from the diethylaminoethyl group in 6a (), which confers basicity .
Spectroscopic Characterization

Critical IR and NMR data are summarized below:

Compound IR Features (cm⁻¹) 1H-NMR Features (δ, ppm)
Target Compound Expected: C=O (~1680), S-H absent Imidazole protons (~7.5–8.5), furan (~6.3–7.4)
9c () C=O (1663–1682), C=S (1247–1255) Thiazole protons (~7.0–8.5), bromophenyl (~7.5)
7–9 () C=S (1247–1255), NH (3278–3414) Triazole protons (~8.0–8.5), difluorophenyl (~6.8–7.2)
6a () C=O (~1680), NH (~3300) Imidazole (~7.5–8.0), diethylaminoethyl (~2.5–3.5)

Notable Trends:

  • The absence of S-H IR bands in the target compound and ’s triazoles confirms the thione tautomer predominance, critical for stability.
  • Methoxy and furan groups in the target compound likely produce distinct NMR splitting patterns compared to halogenated analogs.

Biological Activity

N-[(furan-2-yl)methyl]-4-[2-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide, identified by its CAS number 1206986-04-0, is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H22N4O4SC_{24}H_{22}N_{4}O_{4}S, with a molecular weight of 462.5 g/mol. The compound features a furan ring, an imidazole moiety, and a benzamide structure, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives containing furan and imidazole rings have shown effectiveness against various cancer cell lines. A study indicated that imidazole derivatives exhibit cytotoxic effects through apoptosis induction in cancer cells, suggesting that this compound may have similar mechanisms of action .

Antimicrobial Activity

Antimicrobial properties have been attributed to compounds featuring sulfur and nitrogen heterocycles. The sulfanyl group in this compound suggests potential antibacterial activity. Studies on related thiazole derivatives revealed significant antibacterial effects against both Gram-positive and Gram-negative bacteria, indicating that this compound could also possess similar activity .

Antiviral Activity

Research into N-Heterocycles has highlighted their potential as antiviral agents. Compounds structurally related to this compound have demonstrated effectiveness against viral replication in various cellular models. The presence of the furan ring may enhance interaction with viral proteins, potentially inhibiting their function .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to cell death.
  • Disruption of Viral Replication : By interfering with viral protein functions, the compound could prevent the replication cycle of viruses.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds:

StudyFindings
Demonstrated significant cytotoxicity in cancer cell lines with imidazole derivatives.
Highlighted antiviral properties of N-Heterocycles against TMV (Tobacco Mosaic Virus).
Reported enhanced antibacterial activity in thiazole derivatives against various bacterial strains.

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